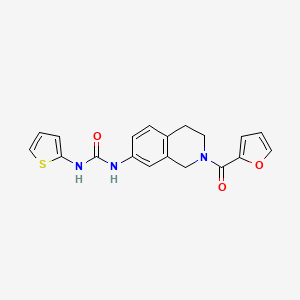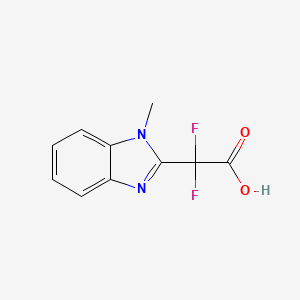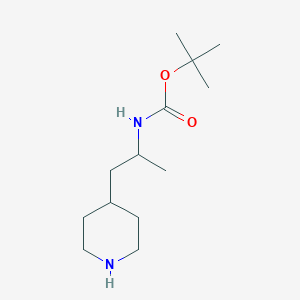
(E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide, also known as DMBA, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It is a potent androgen receptor agonist that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
(E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide binds to the androgen receptor and activates it, leading to an increase in protein synthesis and muscle growth. It also has anabolic effects on bone tissue, leading to an increase in bone density. (E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide has been shown to have a higher affinity for the androgen receptor than testosterone, making it a potent agonist.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide has been shown to have anabolic effects on muscle tissue, leading to an increase in muscle mass and strength. It also has anabolic effects on bone tissue, leading to an increase in bone density. (E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide has been shown to have a higher binding affinity for the androgen receptor than testosterone, making it a potent agonist. However, (E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide has also been shown to have potential negative effects on liver function and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide is a potent androgen receptor agonist that has been extensively studied for its potential applications in scientific research. One advantage of (E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide is its high binding affinity for the androgen receptor, making it a potent agonist. However, (E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide has also been shown to have potential negative effects on liver function and lipid metabolism, which may limit its use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for research on (E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide. One area of research is the development of more selective androgen receptor modulators that have fewer negative side effects. Another area of research is the investigation of the potential applications of (E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide in the treatment of muscle wasting and osteoporosis. Additionally, further research is needed to fully understand the potential negative effects of (E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide on liver function and lipid metabolism.
Synthesemethoden
(E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide can be synthesized by the reaction of 2-bromo-1-phenylpentane with N,N-dimethylformamide dimethyl acetal in the presence of a base, followed by the reaction with 2-butanone and sodium borohydride. The resulting compound is then treated with hydrochloric acid to obtain (E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide.
Wissenschaftliche Forschungsanwendungen
(E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide has been extensively studied for its potential applications in scientific research. It has been shown to have a high binding affinity for the androgen receptor, making it a potent agonist. (E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide has been used in studies to investigate the effects of androgens on muscle growth and bone density. It has also been studied for its potential applications in the treatment of muscle wasting and osteoporosis.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-5-13-17(2,15-10-7-6-8-11-15)18-16(20)12-9-14-19(3)4/h6-12H,5,13-14H2,1-4H3,(H,18,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDFRDDVZVPFNM-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC=CC=C1)NC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C)(C1=CC=CC=C1)NC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline](/img/structure/B2528168.png)



![3-[[5-[(2-Chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2528173.png)

![2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(p-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2528175.png)

![2-Chloro-N-[1-(1-methyltetrazol-5-yl)piperidin-4-yl]propanamide](/img/structure/B2528180.png)


![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-4-ylmethanone](/img/structure/B2528183.png)

![17-(4-Nitrophenyl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2528185.png)